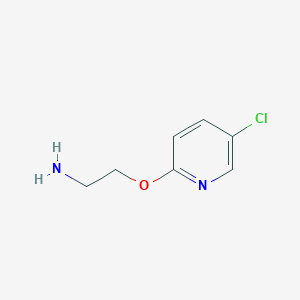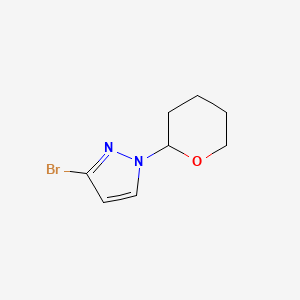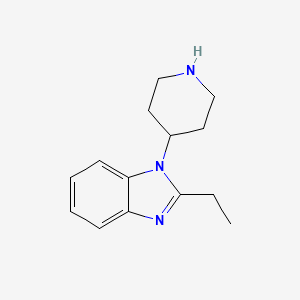
3-Brom-9-(Naphthalen-1-yl)-9H-Carbazol
Übersicht
Beschreibung
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is a useful research compound. Its molecular formula is C22H14BrN and its molecular weight is 372.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik
3-Brom-9-(Naphthalen-1-yl)-9H-Carbazol: wird bei der Entwicklung von blauen fluoreszierenden organischen Leuchtdioden (OLEDs) eingesetzt. Seine Derivate wurden synthetisiert, um als blaue fluoreszierende emittierende Materialien zu dienen, was zur Weiterentwicklung der OLED-Technologie mit Anwendungen in Displays und Beleuchtung beiträgt .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wurde diese Verbindung auf ihr Potenzial in der Wirkstoffentwicklung untersucht. Sie wurde in Studien im Zusammenhang mit dem SARS-CoV-2-Spike-Protein verwendet, was ihre Relevanz bei Untersuchungen zu therapeutischen Zielen für die Behandlung von COVID-19 aufzeigt .
Materialwissenschaften
Die Derivate der Verbindung sind in der Materialwissenschaft von Bedeutung, insbesondere bei der Synthese von neuen Anthracen-Derivaten. Diese Derivate sind wichtig für die Herstellung von Materialien mit spezifischen optischen und elektronischen Eigenschaften, die in verschiedenen Technologien eingesetzt werden können, darunter Sensoren und Photovoltaikzellen .
Chemische Synthese
9-(1-Naphthyl)-3-Bromcarbazol: spielt eine Rolle als Zwischenprodukt bei der Synthese komplexer organischer Moleküle. Sein Bromatom kann als reaktive Stelle für weitere chemische Umwandlungen fungieren, was es zu einem wertvollen Baustein in der organischen Synthese macht .
Photovoltaikzellen
Diese Verbindung ist auch im Zusammenhang mit Photovoltaikzellen relevant, wo ihre Derivate verwendet werden können, um die Effizienz der Lichtabsorption und Energieumwandlung zu verbessern. Die Forschung an solchen Materialien ist entscheidend für die Entwicklung effizienterer Solarzellen .
Analytische Chemie
In der analytischen Chemie werden Derivate von This compound als Reagenzien und Standards für verschiedene analytische Verfahren verwendet. Diese Verbindungen helfen bei der genauen Erkennung und Quantifizierung anderer Substanzen .
Eigenschaften
IUPAC Name |
3-bromo-9-naphthalen-1-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVKYHIDBPQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732395 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934545-83-2 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-(1-naphthyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

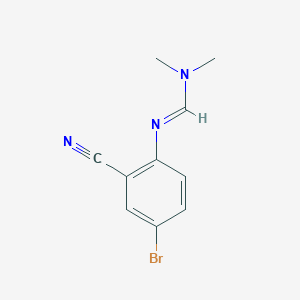
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)


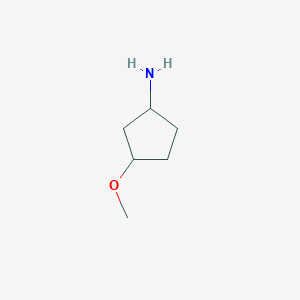

![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)
